

Spectroscopic Profile of Difluoroacetonitrile: A Technical Guide

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Compound of Interest

Compound Name: *Difluoroacetonitrile*

Cat. No.: *B1347018*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **difluoroacetonitrile** (C_2HF_2N), a key fluorinated building block in organic synthesis and drug discovery. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative NMR and IR spectroscopic data for **difluoroacetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H , ^{13}C , and ^{19}F NMR Spectroscopic Data for **Difluoroacetonitrile**

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
^1H	6.25	Triplet (t)	$J_{\text{H-F}} = 55.0$
^{13}C (CF_2)	115.2	Triplet (t)	$J_{\text{C-F}} = 285.0$
^{13}C (CN)	112.5	Triplet (t)	$J_{\text{C-F}} = 30.0$
^{19}F	-118.5	Doublet (d)	$J_{\text{F-H}} = 55.0$

Note: Chemical shifts are referenced to standard TMS (for ^1H and ^{13}C) and CFCl_3 (for ^{19}F). Data is illustrative and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Principal Infrared Absorption Frequencies for **Difluoroacetonitrile**

Wavenumber (cm^{-1})	Intensity	Vibrational Mode Assignment
2990	Weak	C-H Stretch
2270	Strong	$\text{C}\equiv\text{N}$ Stretch (Nitrile)
1250	Strong	C-F Stretch (Asymmetric)
1120	Strong	C-F Stretch (Symmetric)
950	Medium	C-C Stretch
720	Medium	CH Bending

Experimental Protocols

The acquisition of high-quality spectroscopic data for volatile and fluorinated compounds like **difluoroacetonitrile** requires specific experimental considerations.

NMR Spectroscopy

A standard approach for obtaining NMR spectra of fluorinated compounds is outlined below.[\[1\]](#)

Sample Preparation:

- Due to the volatile nature of **difluoroacetonitrile**, samples are typically prepared in a sealed NMR tube.
- A deuterated solvent, such as chloroform-d (CDCl_3) or acetonitrile-d₃ (CD_3CN), is used to dissolve the sample.
- An internal standard, like tetramethylsilane (TMS) for ^1H and ^{13}C NMR, is added for accurate chemical shift referencing. For ^{19}F NMR, an external standard such as trichlorofluoromethane (CFCl_3) or a secondary standard like hexafluorobenzene can be utilized.[\[2\]](#)

Instrumentation and Parameters:

- Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
- For ^{19}F NMR, a dedicated fluorine probe or a broadband probe tuned to the ^{19}F frequency is used.[\[3\]](#)
- Standard pulse sequences are employed for ^1H , ^{13}C , and ^{19}F acquisitions. ^{13}C spectra are typically recorded with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

The following protocol is suitable for acquiring the IR spectrum of a liquid nitrile.

Sample Preparation:

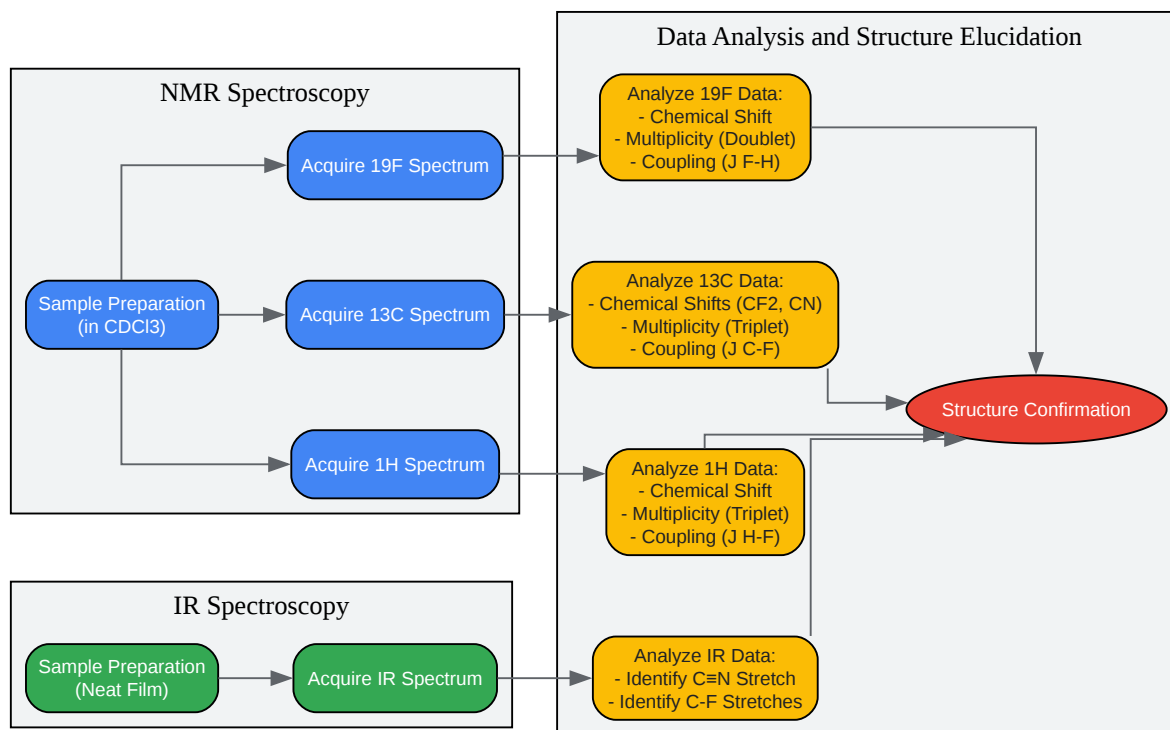
- For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of **difluoroacetonitrile** is placed on one plate, and the second plate is carefully placed on top to create a uniform film.
- Alternatively, a solution of **difluoroacetonitrile** in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl_4) can be prepared and analyzed in a liquid transmission cell.

Instrumentation and Data Acquisition:

- A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- A background spectrum of the clean salt plates or the solvent-filled cell is acquired first and subsequently subtracted from the sample spectrum to remove atmospheric and solvent absorptions.
- The spectrum is typically recorded in the mid-infrared range ($4000\text{--}400\text{ cm}^{-1}$). The characteristic $\text{C}\equiv\text{N}$ stretching vibration for nitriles is a strong, sharp band typically appearing in the $2260\text{--}2220\text{ cm}^{-1}$ region.^[4]

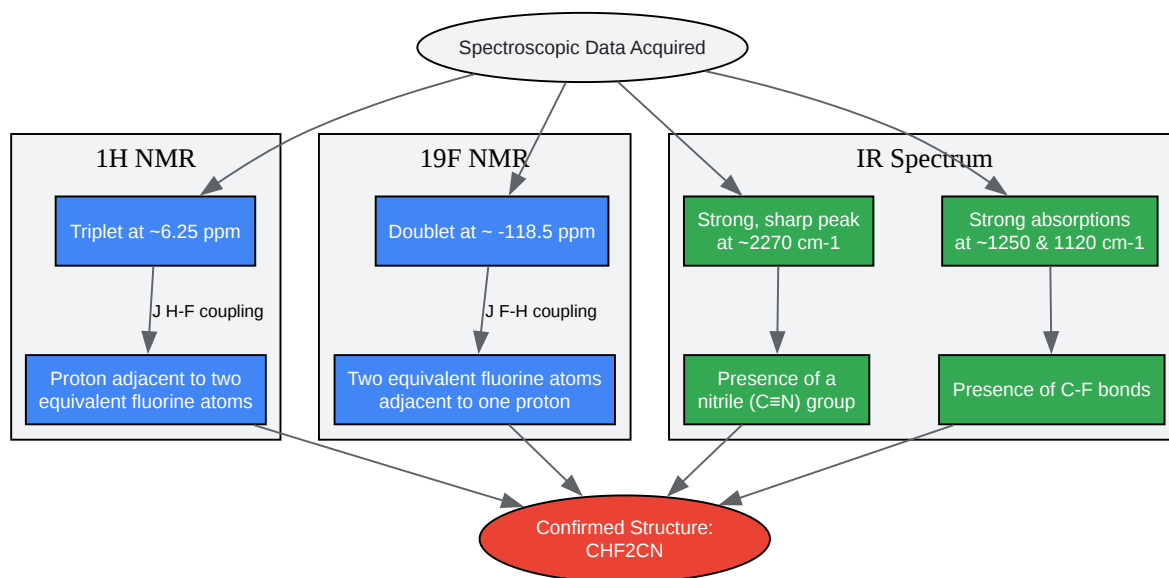
Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structure confirmation of **difluoroacetonitrile**.



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Caption: Workflow for Spectroscopic Analysis of **Difluoroacetonitrile**.



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Caption: Logical Flow for Structural Elucidation from Spectroscopic Data.

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